molecular formula C57H82O26 B013625 Chromomycin a3 CAS No. 7059-24-7

Chromomycin a3

Katalognummer: B013625
CAS-Nummer: 7059-24-7
Molekulargewicht: 1183.2 g/mol
InChI-Schlüssel: ZYVSOIYQKUDENJ-YFPVUNPNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Chromomycin A3, also known as Toyomycin, is an anthraquinone antibiotic glycoside produced by the fermentation of a certain strain of Streptomyces griseus . The primary target of this compound is DNA, specifically the GC-rich sequences . In the presence of divalent cations such as Mg2+ ions, this compound binds reversibly to DNA .

Mode of Action

This compound interacts with its target, DNA, by forming dimeric complexes with divalent cations, such as Mg2+ . This complex strongly binds to the GC-rich sequence of DNA, inhibiting DNA replication and transcription . This interaction results in changes at the molecular level, affecting the normal functioning of the cell.

Biochemical Pathways

The binding of this compound to DNA affects the biochemical pathways involved in DNA replication and transcription . By inhibiting these processes, this compound disrupts the normal cell cycle, leading to potential antitumor activity .

Result of Action

The result of this compound’s action is the inhibition of DNA replication and transcription . This can lead to cell cycle disruption and potential antitumor activity . Additionally, this compound has been reported to suppress a set of specificity protein 1 (SP1)-related anti-apoptotic proteins, effectively inhibiting cell proliferation .

Action Environment

The action of this compound is influenced by the presence of divalent cations, such as Mg2+ . These ions are necessary for this compound to form dimeric complexes that can bind to DNA Therefore, the concentration and availability of these ions in the environment can influence the action, efficacy, and stability of this compound

Biochemische Analyse

Biochemical Properties

Chromomycin A3 has a strong affinity for DNA, particularly for GC-rich sequences . In the presence of divalent cations such as Mg2+, this compound binds reversibly to DNA . This binding inhibits transcription and acts as a DNA binding dye . It also antagonizes enhanced DNA binding of the transcription factors Sp1 and Sp3 to their cognate GC box, induced by oxidative stress or DNA damage .

Cellular Effects

This compound has been shown to suppress cell proliferation in vitro in the nanomolar range . At low doses, it inhibits cell cycle progression at the S phase, while at higher doses, it promotes caspase-dependent apoptosis . The effects of this compound on apoptosis are through the suppression of Sp1-related anti-apoptotic proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GC-rich sequence of DNA in the presence of divalent cations, inhibiting DNA replication and transcription . It also suppresses a set of specificity protein 1 (SP1)-related anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that this compound binds reversibly to DNA, suggesting that its effects may vary over time depending on the presence of divalent cations and the state of the cells .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently limited. It has been shown to suppress cholangiocarcinoma growth in a xenograft mouse model .

Subcellular Localization

This compound is known to bind to DNA, suggesting that its primary subcellular localization is in the nucleus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chromomycin A3 is primarily obtained through the fermentation of Streptomyces griseus . The fermentation process involves culturing the bacteria under specific conditions to produce the compound. The fermentation broth is then extracted and purified to isolate this compound .

Industrial Production Methods

Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the compound is extracted and purified using advanced techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Chromomycin A3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific metal ions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced biological activities .

Vergleich Mit ähnlichen Verbindungen

Chromomycin A3 belongs to the aureolic acid group of antibiotics, which also includes mithramycin and olivomycin A . These compounds share similar structures and mechanisms of action but differ in their specific functional groups and biological activities . For example, olivomycin A has a different sugar moiety and alkyl substituent compared to this compound .

List of Similar Compounds

This compound stands out due to its unique structural features and specific binding properties, making it a valuable compound for scientific research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

7059-24-7

Molekularformel

C57H82O26

Molekulargewicht

1183.2 g/mol

IUPAC-Name

[6-[[6-[4-[4-[(4S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22?,23?,24?,25?,26?,27?,32?,33?,35?,36?,37?,38?,39?,40?,41?,42?,46?,47?,48?,52?,53?,54?,55?,56?,57-/m0/s1

InChI-Schlüssel

ZYVSOIYQKUDENJ-YFPVUNPNSA-N

SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O

Isomerische SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8C[C@](C(C(O8)C)OC(=O)C)(C)O)O

Kanonische SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O

Aussehen

Yellow powder

7059-24-7

Piktogramme

Acute Toxic; Health Hazard

Synonyme

Chromomycin A3
Toyomicin
Toyomycin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.